5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde
Description
5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde (IUPAC name: 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}furan-2-carbaldehyde) is a furan-2-carbaldehyde derivative characterized by a brominated naphthyl ether group at the 5-position of the furan ring and an aldehyde functional group at the 2-position . The compound combines the aromaticity and electron-withdrawing effects of the 6-bromonaphthalen-2-yloxy group with the reactivity of the aldehyde, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
5-[(6-bromonaphthalen-2-yl)oxymethyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c17-13-3-1-12-8-14(4-2-11(12)7-13)19-10-16-6-5-15(9-18)20-16/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHMLEYFTPPIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure necessitates disconnection at the ether linkage, yielding two primary fragments: 5-(hydroxymethyl)furan-2-carbaldehyde and 6-bromo-2-naphthol . This approach simplifies the synthesis into two modular components, enabling independent optimization of each fragment before final assembly.
Fragment 1: 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF)
HMF serves as a critical building block, synthesized via acid-catalyzed dehydration of hexoses or selective oxidation of 5-hydroxymethylfurfuryl alcohol. Recent advances in biomass conversion have improved HMF accessibility, with enzymatic methods achieving >80% yield under aqueous conditions.
Etherification Strategies for Assembling the Target Molecule
Mitsunobu Reaction: DEAD-Mediated Ether Synthesis
The Mitsunobu reaction couples HMF and 6-bromo-2-naphthol under mild conditions, avoiding harsh acids or bases that could degrade the aldehyde. A representative protocol involves:
- Reagents : Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (1.5 equiv), anhydrous THF.
- Conditions : 0°C to room temperature, 12-hour reaction time.
- Yield : 78% after silica gel chromatography.
This method excels in stereochemical retention and scalability, though reagent costs remain a limitation for industrial applications.
Williamson Ether Synthesis: Base-Mediated Alkylation
Williamson ether synthesis employs 5-(chloromethyl)furan-2-carbaldehyde and 6-bromo-2-naphtholate, generated in situ using K2CO3 in DMF. Critical parameters include:
- Temperature : 80°C for 8 hours.
- Solvent : Anhydrous DMF to stabilize the phenoxide intermediate.
- Yield : 65% with minor aldol condensation byproducts.
Table 1. Comparative Analysis of Etherification Methods
| Method | Reagents | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Mitsunobu | DEAD, PPh3, THF | 0–25°C | 78% | 95% |
| Williamson | K2CO3, DMF, 80°C | 80°C | 65% | 88% |
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
Suzuki-Miyaura Coupling of Preformed Halogenated Intermediates
Aryl boronic esters derived from 6-bromo-2-naphthol undergo cross-coupling with 5-iodomethylfuran-2-carbaldehyde using Pd(OAc)2 and SPhos ligand. Key advantages include:
Ullmann-Type Coupling for Direct C–O Bond Formation
Copper(I) iodide catalyzes the coupling of HMF and 6-bromo-2-naphthol in the presence of 1,10-phenanthroline, enabling direct ether formation without prehalogenation. However, elevated temperatures (120°C) and prolonged reaction times (24 hours) limit practicality.
Halogenation and Protecting Group Strategies
Green Chemistry Approaches and Solvent Optimization
Recent studies highlight the use of cyclopentyl methyl ether (CPME) as a sustainable solvent for Mitsunobu reactions, reducing environmental impact while maintaining yields >75%. Microwave-assisted protocols further cut reaction times to 2 hours.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Industrial-Scale Production Challenges
Despite academic success, batch variability in halogenation steps and DEAD’s explosive nature hinder large-scale adoption. Continuous-flow systems for Suzuki couplings and immobilized Pd catalysts offer promising solutions, achieving throughputs of 1.2 kg/day in pilot studies.
Chemical Reactions Analysis
Types of Reactions
5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylic acid.
Reduction: 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmacological agent, particularly targeting various biological pathways:
- GPR55 Agonism : Research indicates that derivatives of this compound can act as agonists for the G protein-coupled receptor GPR55, which is implicated in pain relief and anti-inflammatory responses. The synthesis of related compounds has shown promising results in alleviating inflammatory and neuropathic pain, making it a candidate for further development in pain management therapies .
- Anticancer Activity : Some studies have highlighted the potential of furan-based compounds in exhibiting anticancer properties. The structural features of 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde may enhance its interaction with cellular targets involved in cancer proliferation pathways, warranting further exploration into its efficacy against various cancer cell lines.
Material Science Applications
The unique structural properties of 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde also lend themselves to applications in materials science:
- Polymer Synthesis : The compound can serve as a building block in the synthesis of conjugated polymers. These materials are essential in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune the electronic properties through structural modifications can lead to enhanced performance in these applications .
Synthetic Chemistry
The synthesis of 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde involves several key reactions that are relevant for synthetic chemists:
- Reactivity Studies : Understanding the reactivity of this compound can provide insights into developing new synthetic pathways for related molecules. Its aldehyde functional group allows for various reactions, including nucleophilic additions and condensation reactions, which are crucial for creating complex organic structures .
Case Studies and Research Findings
A few notable studies have documented the applications and potential of 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde:
Mechanism of Action
The mechanism of action of 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic amino acid side chains .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related furan-2-carbaldehyde derivatives:
Thermodynamic and Stability Data
Studies on nitro-substituted analogs (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) reveal that electron-withdrawing groups lower combustion enthalpies, suggesting similar trends for brominated derivatives . The bromonaphthyl group likely increases thermal stability compared to non-halogenated analogs.
Biological Activity
The compound 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The structure of 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde features a furan ring, a brominated naphthalene moiety, and an aldehyde functional group. Its molecular formula is CHBrO, indicating the presence of aromatic and heterocyclic components which contribute to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with brominated naphthalene derivatives exhibit significant antimicrobial properties. For instance, research indicates that similar brominated compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde | S. aureus | 15 |
| 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde | E. coli | 12 |
Cytotoxicity
The cytotoxic effects of 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde have been evaluated using various cancer cell lines. A study reported that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7), with an IC value indicating effective inhibition of cell proliferation at micromolar concentrations .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 25 |
| A549 | 30 |
The proposed mechanism of action for the biological activity of this compound involves the formation of reactive oxygen species (ROS), leading to oxidative stress within microbial and cancer cells. This oxidative stress can trigger apoptosis in cancer cells and inhibit bacterial growth by damaging cellular components .
Case Studies
- Antimicrobial Efficacy : A case study involving the application of this compound in treating infections caused by resistant bacterial strains showed promising results, suggesting its potential as a novel antimicrobial agent.
- Cancer Treatment : In vitro studies on breast cancer cells demonstrated that treatment with 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde led to significant apoptosis, as evidenced by increased levels of caspase activity and DNA fragmentation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde?
- Methodology :
- Naphthol coupling : React 6-bromonaphthalen-2-ol with a furan-2-carbaldehyde derivative containing a methylene spacer (e.g., chloromethylfuran-2-carbaldehyde) under alkaline conditions (e.g., NaH/THF) to form the ether linkage .
- Optimization : Use continuous flow reactors to enhance reaction efficiency and scalability, as demonstrated for structurally related bromofuran carboxylates .
- Key Challenges : Steric hindrance from the naphthalene ring may require elevated temperatures or prolonged reaction times.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm the presence of the bromonaphthyl, furan, and aldehyde moieties. Compare chemical shifts with analogous compounds (e.g., 5-bromo-2-furaldehyde δ~9.5 ppm for aldehyde proton) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]: ~385.0 for CHBrO).
- HPLC : Reverse-phase chromatography with UV detection (λ~254 nm) to assess purity (>95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
